N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide
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Overview
Description
N-{[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexylidenehydrazinecarbonyl group, a phenylmethyl group, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzohydrazide with cyclohexanone to form N’-CYCLOHEXYLIDENE-4-HYDROXYBENZOHYDRAZIDE . This intermediate is then reacted with 3,4-dimethylphenylmethanesulfonyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N’-CYCLOHEXYLIDENE-4-HYDROXYBENZOHYDRAZIDE: An intermediate in the synthesis of the target compound.
N-Methyl methanesulfonamide: A related sulfonamide compound with different substituents.
Uniqueness
N-{[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H29N3O3S |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C23H29N3O3S/c1-17-9-14-22(15-18(17)2)26(30(3,28)29)16-19-10-12-20(13-11-19)23(27)25-24-21-7-5-4-6-8-21/h9-15H,4-8,16H2,1-3H3,(H,25,27) |
InChI Key |
MZAIKPWIBTWQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NN=C3CCCCC3)S(=O)(=O)C)C |
Origin of Product |
United States |
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